Sakacin A
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Overview
Description
Sakacin a, also known as curvacin a, belongs to the class of organic compounds known as aspartic acid and derivatives. Aspartic acid and derivatives are compounds containing an aspartic acid or a derivative thereof resulting from reaction of aspartic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. This compound is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm.
Scientific Research Applications
Cloning and Nucleotide Sequence
Sakacin A, produced by Lactobacillus sake Lb706, has been studied for its gene sequence and production mechanisms. Axelsson et al. (1993) identified a gene necessary for this compound production and immunity, providing insights into its molecular biology and potential applications in genetic engineering for enhanced bacteriocin production (Axelsson et al., 1993).
Structural Gene Analysis
Further research by Axelsson and Holck (1995) revealed the complete nucleotide sequence of a fragment containing all information necessary for this compound production and immunity. This study contributes to understanding the genetic regulation of this compound, which is crucial for its industrial production and application (Axelsson & Holck, 1995).
Purification and Amino Acid Sequence
Holck et al. (1992) successfully purified this compound to homogeneity and determined its complete amino acid sequence. Understanding its structure is essential for applications in food preservation and safety, as it inhibits the growth of Listeria monocytogenes (Holck et al., 1992).
Application in Food Packaging
Trinetta, Floros, and Cutter (2010) explored the use of this compound in pullulan films for controlling Listeria monocytogenes in ready-to-eat foods. Their findings demonstrate this compound's potential as an active component in food packaging, contributing to food safety and shelf-life extension (Trinetta et al., 2010).
Biopreservative Potential
Mapelli et al. (2019) discussed different methods of applying this compound to food, including direct use and incorporation in packaging. The study highlights this compound's effectiveness as a biopreservative against Listeria, offering a natural alternative to chemical preservatives (Mapelli et al., 2019).
Properties
CAS No. |
145266-47-3 |
---|---|
Molecular Formula |
C12H24N4O4 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
3-amino-4-[1-[[tert-butyl(methyl)carbamoyl]amino]ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H24N4O4/c1-7(14-10(19)8(13)6-9(17)18)15-11(20)16(5)12(2,3)4/h7-8H,6,13H2,1-5H3,(H,14,19)(H,15,20)(H,17,18) |
InChI Key |
ACQJWVPNGVNRCD-UHFFFAOYSA-N |
SMILES |
CC(NC(=O)C(CC(=O)O)N)NC(=O)N(C)C(C)(C)C |
Canonical SMILES |
CC(NC(=O)C(CC(=O)O)N)NC(=O)N(C)C(C)(C)C |
Synonyms |
curvacin A sakacin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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